molecular formula C14H14N6O2 B2827144 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide CAS No. 2034371-54-3

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide

Cat. No.: B2827144
CAS No.: 2034371-54-3
M. Wt: 298.306
InChI Key: CAINLMKICDDJJC-UHFFFAOYSA-N
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Description

Introduction N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide is a synthetic chemical reagent designed for research applications. This molecule features a complex heterocyclic architecture, combining a [1,2,4]triazolo[4,3-b]pyridazine core linked via a methylene bridge to a 6-methylnicotinamide moiety. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for the development of protein kinase inhibitors. Core Structural Features and Research Value The [1,2,4]triazolo[4,3-b]pyridazine system is a privileged scaffold in drug design due to its favorable physicochemical properties . This heterocycle is characterized by a high dipole moment, which facilitates π-π stacking interactions with biological targets, and multiple nitrogen atoms that act as hydrogen bond acceptors, enhancing binding affinity . The incorporation of a 6-methoxy group on this ring can fine-tune electronic properties and metabolic stability. The 6-methylnicotinamide group serves as a versatile pharmacophore, contributing to the molecule's hydrogen-bonding capacity and providing a vector for additional interactions in the active site of enzymes. This specific molecular framework is explored in the design of compounds that modulate key signaling pathways. For instance, structurally similar aryl and heteroaryl-carboxamide substituted heteroaryl compounds have been investigated as potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family . TYK2 inhibition is a promising therapeutic strategy for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease . Handling and Usage This product is provided for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate precautions in a controlled laboratory environment, in accordance with all applicable safety regulations.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-9-3-4-10(7-15-9)14(21)16-8-12-18-17-11-5-6-13(22-2)19-20(11)12/h3-7H,8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAINLMKICDDJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a methoxy-substituted triazolo-pyridazine core with an isonicotinamide moiety. This structural diversity is believed to enhance its pharmacological properties and bioavailability compared to other derivatives lacking such modifications.

Property Details
Molecular FormulaC14_{14}H16_{16}N4_{4}O2_{2}
Molecular Weight288.30 g/mol
CAS Number1351694-06-8

Antitumor Activity

Research has highlighted the antitumor potential of compounds with similar structural features. In particular, derivatives of triazolo-pyridazines have shown significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50_{50} values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells, indicating strong inhibitory effects on cell proliferation .

The mechanism of action for this compound involves interaction with specific molecular targets such as c-Met kinase. This interaction can lead to the downregulation of oncogenes and induction of apoptosis in cancer cells . The compound's ability to inhibit c-Met kinase has been compared favorably to established inhibitors like Foretinib .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound:

  • Cytotoxicity Assessment : A study reported that various triazolo-pyridazine derivatives exhibited moderate cytotoxicity across multiple cancer cell lines. The most promising compounds demonstrated IC50_{50} values below 5 μM .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the triazole ring significantly influenced cytotoxicity. For example, halogen substitutions were found to enhance the activity against certain cancer types .
  • In Vivo Studies : Preliminary in vivo studies indicated that these compounds could effectively reduce tumor growth in animal models, although further research is needed to confirm these findings .

Synthesis and Production

The synthesis of this compound typically involves multi-step procedures including cyclization reactions with heterocyclic diamines and nitrites . Optimizing these synthetic routes is crucial for industrial production to ensure scalability and cost-effectiveness.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Bioactivities

Compound Name / Structure Substituents Key Bioactivity Reference
Target Compound : N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide 6-Methoxy-triazolopyridazine + methylnicotinamide Hypothesized: Enzyme modulation (nicotinamide-dependent targets)
N-((6-Methoxy-triazolopyridazin-3-yl)methyl)-2-(6-oxopyridazinyl)acetamide () 6-Methoxy-triazolopyridazine + pyridazinyl-acetamide Structural analogue; no explicit bioactivity reported
N-(3-(6-Methyl-triazolopyridazin-3-yl)phenyl)benzamide/sulfonamide derivatives () 6-Methyl-triazolopyridazine + aryl amides/sulfonamides Moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi
Triazolopyridazine-oxazine derivatives () Triazolopyridazine + oxazine-amide Loss of thrombin inhibition but gained antiproliferative activity in endothelial/tumor cells
Cytotoxic Compounds 23 & 24 () Varied aryl/heteroaryl substituents Moderate cytotoxicity (IC50 > 1.2 μg/mL) against Hep cell line; weaker than adriamycin
N-Benzyl-6-methyl-triazolopyridazin-8-amine () 6-Methyl-triazolopyridazine + benzylamine Structural focus on solubility modulation; no explicit bioactivity

Key Comparative Insights

Substituent-Driven Bioactivity

  • Nicotinamide vs. Acetamide/Pyridazinyl Groups : The target compound’s 6-methylnicotinamide group may enhance interactions with NAD+-dependent enzymes or sirtuins compared to the pyridazinyl-acetamide in . Nicotinamide’s hydrogen-bonding capacity could improve target affinity .
  • Antimicrobial Activity : Benzamide/sulfonamide derivatives () exhibit moderate activity against S. aureus and fungi. The target’s methylnicotinamide, being bulkier and more polar, may alter spectrum or potency .
  • Antiproliferative Potential: highlights that triazolopyridazine derivatives lacking benzamidine groups lose thrombin inhibition but gain antiproliferative effects. The target’s nicotinamide moiety may similarly redirect activity toward cell proliferation pathways .

Physicochemical Properties

  • Solubility: Amine-substituted derivatives () show tailored solubility via morpholino or piperazinyl groups. The target’s nicotinamide may offer intermediate solubility due to its polar amide group .

Cytotoxicity Profile

  • While cytotoxic triazolopyridazines () have IC50 values exceeding 1.2 μg/mL, the target’s methylnicotinamide could modulate toxicity. Nicotinamide’s metabolic role might reduce off-target effects compared to aryl-substituted analogues .

Q & A

Q. Table 1. Example SAR for Triazolo-Pyridazine Derivatives

DerivativeSubstituent ModificationBiological Activity (IC50, nM)Reference
A6-Methoxy120 (Kinase X)
B6-Ethoxy85 (Kinase X)
C6-Methyl → 6-Ethyl45 (Kinase Y)

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays .
  • Compound Purity : Verify via HPLC and NMR; impurities ≥5% can skew IC50 values .
  • Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity or in vivo models .

How does the methoxy group influence pharmacokinetic properties?

Advanced Research Question
Methodological Answer:

  • Solubility : Methoxy groups reduce logP (e.g., from 2.8 to 2.2), enhancing aqueous solubility but potentially decreasing membrane permeability .
  • Metabolism : Cytochrome P450 assays (e.g., human liver microsomes) assess oxidative demethylation rates. Methoxy groups may slow metabolism compared to hydroxyl analogs .
  • Bioavailability : Pharmacokinetic studies in rodents (IV vs. oral administration) measure AUC and half-life .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Methodological Answer:

  • Intermediate Stability : Labile intermediates (e.g., unprotected amines) require low-temperature storage (-20°C) .
  • Catalyst Selection : Transition from EDCI to cost-effective T3P® for amide coupling in large batches .
  • Yield Optimization : Design of Experiments (DoE) evaluates factors like solvent volume and stirring rate .

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